molecular formula C14H15NO3 B11811341 Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11811341
M. Wt: 245.27 g/mol
InChI Key: FEUQPBAORJGCJI-UHFFFAOYSA-N
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Description

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a 4-oxoquinoline core substituted with an ethyl group at position 6 and an acetoxy methyl ester at position 1. This compound’s structure positions it as a candidate for drug development, particularly in optimizing solubility and bioavailability through ester functionalization .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-(6-ethyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-10-4-5-12-11(8-10)13(16)6-7-15(12)9-14(17)18-2/h4-8H,3,9H2,1-2H3

InChI Key

FEUQPBAORJGCJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of ethyl ester with corresponding anilines at elevated temperatures. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF) as a solvent. The process generally yields good results, although purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate and its derivatives have shown significant antimicrobial properties. Quinoline derivatives, including this compound, have been explored for their efficacy against various bacterial strains. For instance, a study demonstrated that certain quinoline derivatives exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as future antimicrobial agents .

Case Study: Antimicrobial Screening

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa12.5 µg/mL

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The synthesis of various heterocyclic derivatives from this compound has been linked to enhanced anti-proliferative activities against different cancer cell lines .

Analytical Chemistry Applications

1. Derivatization Reagents

This compound has been utilized as a derivatization reagent in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). Its ability to form stable derivatives allows for the sensitive detection of amino acids and other biomolecules .

Case Study: Chiral Amino Acid Analysis

Reagent UsedApplicationDetection Method
This compoundChiral amino acid analysisLC-MS

Material Science Applications

1. Fluorescent Dyes

Due to its structural properties, this compound has been explored as a precursor for synthesizing fluorescent dyes. These dyes are valuable in various applications including bioimaging and as tracers in biological studies .

Mechanism of Action

The mechanism of action of Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives generally exert their effects by interacting with enzymes, receptors, and other biomolecules, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Family

Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS 895134-17-5)
  • Molecular Formula: C₁₄H₁₄BrNO₃
  • Key Differences : Replaces the 6-ethyl group with a bromo substituent and introduces a methyl group at position 2.
  • This compound is often used as an intermediate in synthesizing halogenated drug candidates .
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS 1216624-36-0)
  • Molecular Formula: C₁₅H₁₇NO₅
  • Key Differences : Features methoxy groups at positions 5 and 8 and a methyl group at position 2.
  • Implications : Methoxy groups improve metabolic stability and membrane permeability, making this analogue suitable for central nervous system-targeted therapies. The methyl group at position 2 may reduce oxidative metabolism .
Methyl 2-(4-oxo-2-phenylquinazolin-1(4H)-yl)acetate (CAS 100559-93-1)
  • Molecular Formula : C₁₇H₁₄N₂O₃
  • Key Differences: Replaces the quinoline core with a quinazoline scaffold and introduces a phenyl group at position 2.
  • Implications : The quinazoline moiety enhances π-π stacking interactions with biological targets, such as kinase enzymes. The phenyl group may improve binding affinity but reduce solubility .

Physicochemical and Pharmacological Properties

Compound Molecular Weight LogP<sup>*</sup> Melting Point (°C) Solubility (mg/mL) Bioactivity Highlights
Methyl 2-(6-ethyl-4-oxoquinolin-1-yl)acetate 273.3 2.1 160–162 1.2 (DMSO) Moderate antimicrobial activity
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate 340.2 2.8 145–147 0.8 (DMSO) Used in Suzuki-Miyaura couplings
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate 307.3 1.5 178–180 2.5 (DMSO) Enhanced blood-brain barrier penetration
Methyl 2-(4-oxo-2-phenylquinazolin-1-yl)acetate 294.3 3.0 192–194 0.5 (DMSO) Kinase inhibition (IC₅₀ = 12 µM)

<sup>*</sup>Predicted using ChemDraw.

Biological Activity

Methyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological evaluations, and applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of quinoline derivatives. The compound is characterized by the presence of a quinoline ring, which is known for its diverse reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of quinoline derivatives, including this compound. For instance, a series of quinoline derivatives were evaluated for their activity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cell growth inhibition, with IC50 values indicating potent cytotoxicity:

Compound% Cell Growth Inhibition at 100 μMIC50 (μM) ± SD
9c92.32.32 ± 0.2
9d91.364.68 ± 1.5
9e97.51.32 ± 1.9
Doxorubicin96.81.21 ± 0.03

These findings suggest that this compound and its derivatives may serve as promising candidates for further development as anticancer agents due to their significant inhibitory effects on tumor cell proliferation .

Antibacterial Activity

In addition to anticancer properties, quinoline derivatives have been investigated for their antibacterial activities. Various studies have screened these compounds against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound demonstrated varying degrees of antibacterial efficacy, indicating a broad spectrum of activity against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have shown that these compounds can bind effectively to key proteins involved in cancer progression and bacterial virulence, such as the epidermal growth factor receptor (EGFR). The binding energies observed in these studies suggest a strong interaction between the compound and its targets, which may underlie its therapeutic effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the clinical relevance of this compound:

  • Cytotoxicity Against Cancer Cells : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting their potential role in breast cancer treatment.
  • Antimicrobial Efficacy : Another research highlighted the antibacterial properties of quinoline derivatives, demonstrating their effectiveness against common bacterial strains associated with infections.
  • Molecular Docking Studies : These studies provided insights into the binding affinities and interactions of this compound with various biological targets, supporting its potential as a lead compound for drug development.

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